Phosphoric acid, tris(decyl) ester

Vue d'ensemble

Description

Phosphoric acid, tris(decyl) ester, also known as TDPA, is a surfactant that is widely used in various scientific research applications. It is a non-ionic surfactant that is commonly used as an emulsifier, solubilizer, and dispersant. It is also used in the steel industry as a method to protect carbon steel from corrosion .

Synthesis Analysis

A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . This suggests that the synthesis of Phosphoric acid, tris(decyl) ester could involve the reaction of phosphoric acid with decyl alcohol.Molecular Structure Analysis

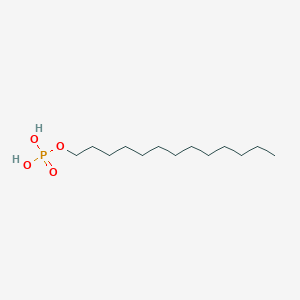

The molecular formula of Phosphoric acid, tris(decyl) ester is C30H63O3P . The molecular weight is 502.7932 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Phosphoric acid esters are important in biochemistry. They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Applications De Recherche Scientifique

1. Industrial Production Techniques

- A novel method for obtaining phosphoric acid esters, focusing on resource-saving, energy-conscious, and low-waste technology, has been developed. This method uses an air–ozone mixture as an oxidant to produce esters like tris(2-chloroisopropyl) phosphate (Turygin et al., 2018).

2. Lubrication in Thin Films

- Phosphoric acid esters, including those with long alkyl chains, demonstrate effective lubrication properties on surface oxidized thin films, significantly reducing friction and wear. This is attributed to their strong adsorption to oxide surfaces and cohesive energy between molecules (Kitakami et al., 2001).

3. Surface Immobilization and Self-Assembly

- Phosphoric acid esters are used to create self-assembled monolayers (SAMs) on metal/metal oxide surfaces, such as titanium oxide. These SAMs can prevent nonspecific adsorption of proteins, bacteria, and cells, and serve as platforms for further molecular attachments (Gnauck et al., 2007).

4. Adhesion to Hydroxyapatite

- Phosphoric acid esters, used in adhesive dentistry, chemically adhere to hydroxyapatite. This interaction involves decalcification and adhesion simultaneously, which is vital for composite-to-enamel bonding (Fu et al., 2005).

5. Environmental Monitoring

- A method for determining phosphoric acid mono- and diesters in municipal wastewater has been developed. This includes the use of solid-phase extraction and liquid chromatography-tandem mass spectrometry, highlighting the environmental presence and effects of these compounds (Quintana et al., 2006).

6. Organic Synthesis Applications

- Phosphoric acid is utilized as an environmentally benign reagent for the deprotection of various organic compounds, including tert-butyl carbamates, esters, and ethers. This process demonstrates good selectivity and high yields while preserving the stereochemical integrity of the substrates (Li et al., 2006).

7. Analytical Techniques for Detection

- A novel technique combining stir bar sorptive extraction with direct analysis in real-time Orbitrap mass spectrometry has been developed for extracting phosphoric acid alkyl esters from aqueous samples. This method is valuable for on-site sampling and monitoring (Bridoux et al., 2015).

8. Biotransformation in Environmental Settings

- The biotransformation of chlorinated organophosphate esters in sediment microcosms highlights the microbial degradation pathways and the adaptation of microbial communities to these contaminants (Zhou et al., 2020).

Safety And Hazards

Orientations Futures

Phosphoric acid esters are essential in biology and it is very difficult to identify processes in life that do not involve these modifications and their transformation at some point . Consequently, phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . This suggests that the study and application of phosphoric acid esters, including Phosphoric acid, tris(decyl) ester, will continue to be a significant area of research in the future.

Propriétés

IUPAC Name |

tris-decyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63O4P/c1-4-7-10-13-16-19-22-25-28-32-35(31,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHPLTBUBAGTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063348 | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, tris(decyl) ester | |

CAS RN |

4200-55-9 | |

| Record name | Tridecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)